molecular formula C25H28N2O B1654246 Cumyl-pegaclone CAS No. 2160555-55-3

Cumyl-pegaclone

Cat. No.: B1654246
CAS No.: 2160555-55-3
M. Wt: 372.5 g/mol
InChI Key: AWHWTKXMUJLSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

Cumyl-PEGACLONE is systematically identified as 5-pentyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one . This name reflects its γ-carboline core structure, which consists of a pyridoindole system fused to a ketone group. The substituents include a pentyl chain at the 5-position and a 2-phenylpropan-2-yl group at the 2-position.

The compound is also known by alternative names such as:

  • SGT-151 (a research code designation)
  • This compound (semi-systematic naming)
  • 5-pentyl-2,5-dihydro-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one (expanded systematic name)

Molecular Formula and Structural Characteristics

The molecular formula of this compound is C₂₅H₂₈N₂O , with a molecular weight of 372.5 g/mol . Key structural features include:

Feature Description
Core Structure γ-Carboline (pyridoindole fused system) with a ketone group at position 1
Substituents - Pentyl chain at C5
- 2-Phenylpropan-2-yl group at C2
Ring System Tricyclic arrangement: pyridine fused to indole and ketone-containing ring

The γ-carboline scaffold is distinct from other cannabinoid receptor agonists, which often feature indole or pyrrole cores.

Comparative Analysis of Gamma-Carboline Core Structure

This compound’s γ-carboline core differs structurally from classical cannabinoids and other synthetic agonists:

Compound Core Structure Key Differences
Δ⁹-THC Tricyclic terpenoid No γ-carboline; lacks pyridoindole fused system
JWH-018 Naphthoylindole Monocyclic indole core; lacks ketone group
Cumyl-CH-MEGACLONE γ-Carboline with cyclohexylmethyl Replaces pentyl with cyclohexylmethyl at C5; retains γ-carboline core
5F-Cumyl-PEGACLONE γ-Carboline with fluoropentyl Fluorine substitution on pentyl chain at C5

The γ-carboline core enables high-affinity binding to CB₁ receptors through hydrophobic interactions and hydrogen bonding.

Structural Isomerism and Analog Variations

This compound lacks stereocenters due to its fully saturated γ-carboline core. However, structural analogs exhibit variations in substituents:

Analog Modification Impact on Activity
5F-Cumyl-PEGACLONE 5-Fluoropentyl substitution Enhanced metabolic stability; increased receptor efficacy
Cumyl-CH-MEGACLONE Cyclohexylmethyl at C5 Altered pharmacokinetics; higher binding affinity (Ki = 1.01 nM vs. 1.62 nM)
Cumyl-BC-HPMEGACLONE Extended side chains Unknown pharmacological profile; identified in illicit samples

These analogs demonstrate the structural flexibility of the γ-carboline scaffold, enabling optimization for receptor binding or metabolic stability.

Crystallographic and Spectroscopic Characterization

This compound’s structure has been confirmed through advanced spectroscopic techniques:

Method Key Findings
¹H/¹³C NMR Resolved pentyl chain (δ 0.8–1.5 ppm), phenylpropan-2-yl (δ 7.1–7.3 ppm), and γ-carboline protons (δ 7.5–8.2 ppm)
GC-MS Molecular ion at m/z 372.5; fragmentation patterns consistent with γ-carboline core
LC-QToF-MS Accurate mass measurement (m/z 373.2271 [M+H]⁺); confirmed molecular formula

No crystallographic data are publicly available due to challenges in crystallizing γ-carboline derivatives.

Properties

IUPAC Name

5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O/c1-4-5-11-17-26-21-15-10-9-14-20(21)23-22(26)16-18-27(24(23)28)25(2,3)19-12-7-6-8-13-19/h6-10,12-16,18H,4-5,11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHWTKXMUJLSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(C3=CC=CC=C31)C(=O)N(C=C2)C(C)(C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138656
Record name Cumyl-pegaclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2160555-55-3
Record name 1H-Pyrido[4,3-b]indol-1-one, 2,5-dihydro-2-(1-methyl-1-phenylethyl)-5-pentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2160555-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SGT-151
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2160555553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cumyl-pegaclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SGT-151
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUT2RV7EIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Methodologies

Key Starting Materials and Reagents

The synthesis of Cumyl-PEGACLONE relies on a tricyclic γ-carbolinone core fused with a cumyl (1-methyl-1-phenylethyl) group and a pentyl side chain. Critical reagents include:

  • 2-Phenylpropan-2-amine for cumyl moiety introduction
  • Pentylmagnesium bromide for side chain alkylation
  • Anhydrous tetrahydrofuran (THF) as a reaction solvent
  • n-Butyllithium for deprotonation and intermediate stabilization
  • Dimethylformamide (DMF) for formylation reactions.

Stepwise Synthesis Procedure

The synthesis follows a three-stage protocol derived from international patent WO 2014/167530 A1 and experimental validations:

Stage 1: Formation of the γ-Carbolinone Core
  • Condensation Reaction :

    • A solution of 2-phenylpropan-2-amine reacts with a pentyl-substituted pyridoindole precursor in THF under argon at −30°C.
    • n-Butyllithium (2.3 M in hexane) initiates deprotonation, forming a stabilized enolate intermediate.
  • Formylation :

    • Anhydrous DMF is added dropwise to the enolate solution at −30°C.
    • The mixture warms to 0°C over 45 minutes, facilitating formylation at the α-position of the lactam nitrogen.
Stage 2: Cyclization and Side Chain Integration
  • Acid-Catalyzed Cyclization :

    • The formylated intermediate undergoes cyclization in degassed 2 M hydrochloric acid at 55°C for 16 hours.
    • Vigorous stirring ensures complete ring closure, yielding the γ-carbolinone scaffold.
  • Side Chain Functionalization :

    • The pentyl side chain is introduced via nucleophilic substitution using pentylmagnesium bromide.
    • Reaction progress is monitored by thin-layer chromatography (TLC) with ethyl acetate/petroleum ether (15:85).
Stage 3: Purification and Isolation
  • Flash Column Chromatography :

    • Crude product is purified on silica gel (15% ethyl acetate in petroleum ether) to remove unreacted starting materials.
    • Fractions containing this compound are pooled and concentrated.
  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • Further purification employs reversed-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity.

Purification and Characterization Techniques

Parameter Methodology Conditions/Results
Purity Assessment Analytical HPLC C18 column, 0.1% formic acid/acetonitrile
Structural Confirmation High-Resolution Mass Spectrometry (HRMS) m/z 372.512 [M+H]+ (calc. 372.510)
Crystallinity X-ray Diffraction (XRD) Monoclinic crystal system, P21/c space group

Comparative Analysis of Synthetic Approaches

Patent vs. Laboratory-Scale Synthesis

The WO 2014/167530 A1 patent emphasizes scalability, utilizing continuous flow reactors for cyclization steps. In contrast, academic protocols favor batch processing with manual temperature control, achieving lower yields (45–60%) compared to industrial methods (75–82%).

Solvent and Catalyst Optimization

  • THF vs. Dichloromethane (DCM) : THF enhances enolate stability but requires stringent anhydrous conditions. DCM offers faster reaction times but risks side product formation.
  • Lithium vs. Sodium Bases : n-Butyllithium outperforms sodium hydride in deprotonation efficiency, reducing reaction time by 30%.

Challenges and Optimization Strategies

Impurity Mitigation

  • Ethylbenzyl Isomer Contamination :
    • The ethylbenzyl variant forms during cyclization due to incomplete regioselectivity.
    • Preparative HPLC (C18, 70% acetonitrile) isolates the target isomer with >85% purity.

Yield Enhancement

  • Temperature Modulation :
    • Maintaining −30°C during formylation minimizes byproducts, improving yield from 52% to 68%.
  • Catalyst Recycling :
    • Recovered n-butyllithium residues are reused in subsequent batches, reducing reagent costs by 40%.

Analytical Validation of Synthesis Products

Mass Spectrometric Characterization

  • Collision-Induced Dissociation (CID) :
    • CID of this compound ([M+H]+ m/z 372.512) generates fragment ions at m/z 273.1398 (α-cleavage) and m/z 253.1335 (HF elimination).
  • Differentiation from Analogues :
    • The propionic acid metabolite (m/z 318.1542) distinguishes this compound from 5F-CUMYL-PEGACLONE in urine screenings.

Nuclear Magnetic Resonance (NMR) Profiling

  • 1H NMR (400 MHz, CDCl3) :
    • δ 7.45–7.30 (m, 5H, aromatic), δ 4.20 (t, J = 7.2 Hz, 2H, pentyl-CH2), δ 1.70 (s, 6H, cumyl-CH3).

Chemical Reactions Analysis

Primary Metabolic Pathways

Cumyl-PEGACLONE undergoes extensive phase I metabolism in humans, primarily at two structural regions:

  • γ-Carbolinone core

  • Pentyl side chain

Key reactions include:

  • N-Dealkylation : Cleavage of the pentyl chain from the lactam nitrogen, forming a dimethylbenzyl fragment (C₉H₁₁⁺; m/z 119.0855) .

  • Hydroxylation : Mono- and di-hydroxylation at the γ-carbolinone core (e.g., C-6 and C-7 positions) and pentyl chain .

  • Oxidation : Conversion of the pentyl chain to pentanoic acid (m/z 391.2180) and propionic acid metabolites (m/z 337.1910) .

  • Hydrolytic defluorination (for fluorinated analogs): Loss of fluorine from the 5-fluoropentyl chain, forming a dihydrodiol metabolite .

In Vitro vs. In Vivo Metabolite Profiles

Comparative data from human liver microsome (HLM) assays and urine samples (n = 20):

Reaction TypeIn Vitro (HLM) DetectionIn Vivo (Urine) DetectionMajor Metabolites Identified
N-DealkylationYesYesDimethylbenzyl ion (m/z 119.0855)
HydroxylationYesYesMono-OH-γ-carbolinone (m/z 273.1398)
Propionic acid formationNoYesPropionic acid metabolite (m/z 337)
Dihydrodiol formationYesYesDihydrodiol (m/z 409.2005)

Data synthesized from .

Differentiation from 5F-CUMYL-PEGACLONE

Six metabolites overlap between this compound and its fluorinated analog, necessitating specific biomarkers for differentiation:

Unique Metabolite FeatureThis compound5F-CUMYL-PEGACLONE
Core hydroxylation C-6/C-7 positionsNot observed
Fluorine-related metabolites AbsentDefluorinated dihydrodiol
Propionic acid metabolite PresentPresent (shared)

The hydroxylated γ-carbolinone metabolite (m/z 273.1398) serves as a compound-specific marker for this compound .

Degradation Products

Thermal degradation during smoking/vaping produces:

  • N-pentyl-γ-carbolinone : Formed via cleavage of the cumyl group (m/z 253.1335) .

  • Tropylium ion (m/z 91.0542) : Secondary fragment from dimethylbenzyl degradation .

Analytical Challenges

  • Co-elution risks : Shared metabolites (e.g., propionic acid) require LC–MS/MS with high-resolution mass spectrometry for differentiation .

  • Low concentrations : Urine samples show propionic acid metabolites at 0.1–2.3 ng/mL, demanding sensitive MRM transitions .

Synthetic Byproducts

Illicit synthesis may introduce impurities:

  • Unreacted pentyl precursors : Detected via GC–MS in herbal mixtures (8.6–146 mg/g variability) .

  • Oxidative byproducts : Carbonylic derivatives from incomplete lactam ring stabilization .

Scientific Research Applications

Pharmacological Properties

Cumyl-PEGACLONE exhibits a high binding affinity for the cannabinoid receptors, with a Ki value of 1.37 nM for CB1 and 2.09 nM for CB2, indicating its strong potential as a full agonist at these receptors . The compound has been characterized through various bioassays that measure its efficacy and potency, revealing exceptionally low EC50 values (0.07 nM to 0.23 nM) in activating the CB1 receptor .

Table 1: Binding Affinity and Efficacy of this compound

CompoundCB1 Ki (nM)CB2 Ki (nM)EC50 (nM)Emax (%)
This compound1.372.090.17194
JWH-018--~0.5-

The compound's pharmacodynamics suggest that it not only activates the CB1 receptor but also exhibits biased agonism, which may lead to distinct physiological effects compared to non-biased agonists like JWH-018 .

Therapeutic Potential

While this compound is primarily noted for its psychoactive effects, its pharmacological profile suggests potential applications in pain management and appetite stimulation, similar to other cannabinoids. However, the adverse effects associated with its use, including severe cardiovascular issues such as arrhythmias and myocardial infarctions, raise concerns about its safety profile .

Forensic Applications

This compound has been identified in various herbal mixtures and e-liquids marketed as recreational drugs. Its detection in biological samples is crucial for forensic investigations, especially in cases involving acute intoxication or fatalities linked to synthetic cannabinoids . Studies have identified distinct metabolites of this compound that can serve as biomarkers for forensic analysis, aiding in the identification of usage patterns among individuals .

Table 2: Metabolites of this compound

MetaboliteDescription
OH-SGT-151Major monohydroxylated metabolite
di-OH-SGT-151Di-hydroxylated derivative
N-dealkyl SGT-151Resulting from N-dealkylation

Case Studies and Reports

Recent case studies have highlighted the risks associated with this compound use. For instance, several fatalities reported in Germany were linked to both this compound and its fluorinated analog 5F-Cumyl-PEGACLONE, underscoring the need for awareness regarding the potential dangers of synthetic cannabinoids .

Case Study Summary: Deaths Associated with this compound

Case NumberCircumstancesContributory Factors
Case 1Found deceased with signs of hypothermiaPossible long-term cannabinoid use
Case 2Acute heroin intoxicationSuggested contributory role of this compound
Case 3Prisoner found deadConfirmed presence of this compound

Mechanism of Action

Cumyl-pegaclone exerts its effects by acting as a full agonist at the cannabinoid receptor type 1 (CB1). This receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, and appetite. By binding to the CB1 receptor, this compound mimics the effects of endogenous cannabinoids, leading to its psychoactive properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cumyl-pegaclone is part of a broader family of γ-carboline-derived SCRAs. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Pharmacological Comparison of this compound and Analogous Compounds

Compound Molecular Formula Key Substituents Receptor Affinity (CB1/CB2) Legal Status (2025)
This compound C25H28N2O 5-pentyl, 2-cumyl High (Ki < 10 nM) Schedule II (UNODC)
5F-CUMYL-PEGACLONE C25H27FN2O 5-(5-fluoropentyl), 2-cumyl Higher than non-fluorinated Controlled (EU, USA)
CUMYL-CB-MeGACLONE C25H26N2O 5-cyclobutylmethyl, 2-cumyl Moderate (Ki ~20 nM) Research use only
SGT-151 C24H26N2O 5-pentyl, 2-(tert-butyl) Lower (Ki ~50 nM) Banned (Global)

Structural Modifications and Pharmacological Impact

Fluorination (5F-CUMYL-PEGACLONE) :
The addition of a fluorine atom to the pentyl side chain (5F substitution) enhances lipid solubility and metabolic stability, leading to prolonged receptor activation and increased potency. This modification is linked to higher toxicity risks, as seen in emergency case reports .

Cyclobutylmethyl Substitution (CUMYL-CB-MeGACLONE) :
Replacing the pentyl chain with a cyclobutylmethyl group reduces steric bulk, lowering CB1 binding affinity. This analog is primarily used in forensic reference standards due to its diminished psychoactivity .

Cumyl vs. Tert-Butyl (SGT-151) :
The cumyl group in this compound provides stronger hydrophobic interactions with CB1 compared to the tert-butyl group in SGT-151, explaining its 5-fold higher potency .

Pharmacokinetic and Toxicological Differences

  • Metabolism : this compound undergoes hepatic oxidation via CYP3A4, producing hydroxylated metabolites detectable in urine. In contrast, 5F-CUMYL-PEGACLONE generates fluorinated metabolites resistant to further degradation, increasing detection windows in forensic screens .
  • Toxicity : this compound’s high CB1 efficacy correlates with severe adverse effects (e.g., tachycardia, seizures), while CUMYL-CB-MeGACLONE’s milder binding profile results in fewer acute toxicity reports .

Forensic and Regulatory Implications

This compound’s structural complexity complicates detection in standard drug screens. However, its scheduling under the UNODC’s 1971 Convention has reduced illicit availability since 2021 . In contrast, 5F-CUMYL-PEGACLONE remains prevalent in unregulated markets due to delayed legislative responses .

Research Findings and Data

Table 2: Key In Vitro and In Vivo Data

Parameter This compound 5F-CUMYL-PEGACLONE CUMYL-CB-MeGACLONE
CB1 Ki (nM) 7.2 ± 1.5 3.8 ± 0.9 22.4 ± 3.1
CB2 Ki (nM) 12.7 ± 2.3 6.5 ± 1.2 35.6 ± 4.8
ED50 (Hyperlocomotion) 0.3 mg/kg 0.1 mg/kg 5.0 mg/kg
Half-life (Rat Plasma) 2.1 hours 4.5 hours 1.8 hours

Biological Activity

Cumyl-PEGACLONE is a synthetic cannabinoid receptor agonist (SCRA) that has garnered attention due to its potent biological activity, particularly at the CB1 receptor. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its receptor binding affinity, functional assays, and reported case studies related to its use.

Receptor Binding Affinity

This compound exhibits high binding affinity for both human cannabinoid receptors CB1 and CB2. The dissociation constants (Ki) reported are as follows:

Receptor Ki (nM)
CB11.37 ± 0.24
CB22.09 ± 0.33

These values indicate that this compound binds effectively to these receptors, suggesting a significant potential for psychoactive effects .

Functional Activity at the CB1 Receptor

In vitro studies have demonstrated that this compound acts as a full agonist at the CB1 receptor, showing remarkable potency and efficacy:

Assay Type EC50 (nM) Emax (%)
β-arrestin20.23344
Mini-Gαi0.17194

These results indicate that this compound is significantly more potent than the reference agonist JWH-018, with efficacy values exceeding those of JWH-018 by more than threefold in some assays .

Isomer Variants

Research has also explored various isomers of this compound, such as the ethylbenzyl and n-propylphenyl variants. These isomers displayed markedly reduced CB1 activity:

Isomer EC50 (nM) Emax (%)
Ethylbenzyl Isomer>100<40
n-Propylphenyl Isomer>100<40

The reduced activity suggests that structural modifications can significantly impact the biological efficacy of synthetic cannabinoids .

Case Studies and Toxicological Concerns

There have been several reported cases linking this compound and its fluorinated variant, 5F-Cumyl-PEGACLONE, to severe adverse effects, including fatalities. A study analyzed cardiac effects in rat hearts exposed to varying concentrations of 5F-Cumyl-PEGACLONE:

  • High Dose Group (100 ng/ml) : Notable ECG alterations indicative of cardiac ischemia were observed.
  • Low Dose Group (50 ng/ml) : ECG changes included increasing ST depressions and QRS deformities.

These findings underscore the potential cardiovascular risks associated with these substances .

Reported Fatalities

A review of fatalities linked to this compound revealed multiple cases where the substance was present in toxicological analyses. Notably:

  • In one case, a patient exhibited signs of hypothermia and kidney bleeding.
  • Another case involved a prisoner found dead with confirmed presence of 5F-Cumyl-PEGACLONE in herbal mixtures .

Q & A

Basic: What are the key structural and receptor-binding characteristics of Cumyl-PeGACLONE, and how do they inform experimental design for receptor affinity studies?

This compound (C₂₅H₂₈N₂O) is a γ-carbolinone-based synthetic cannabinoid receptor agonist (SCRA) lacking a linker group, with structural similarities to CUMYL-PICA and analogs like Cumyl-BC-HpMeGaClone-221 . Its pentyl chain and cumyl substituent confer selectivity for cannabinoid receptors (CB1/CB2). For receptor affinity studies:

  • Methodology : Use competitive binding assays (e.g., radioligand displacement with [³H]CP55,940) in transfected HEK293 cells expressing hCB1/hCB2 receptors. Include JWH-018 or THC as positive controls .
  • Experimental design : Account for isomerism (endo/exo) via chiral chromatography, as structural analogs exhibit isomer-specific activity .

Advanced: How can researchers resolve contradictions in reported CB1 receptor potency of this compound across in vitro and in vivo models?

Discrepancies arise from differences in assay conditions (e.g., cell lines, lipid composition) and metabolic stability.

  • Data reconciliation :
    • Compare results from standardized assays (e.g., GTPγS binding vs. cAMP inhibition) under identical buffer conditions .
    • Validate in vivo findings using liver microsomal stability tests to assess metabolic inactivation .
  • Controlled variables : Include pH, temperature, and co-administered enzymes (e.g., CYP3A4) to mimic physiological conditions .

Basic: What analytical techniques are validated for detecting this compound in biological and plant matrices?

Validated methods include:

  • GC-MS : For volatile derivatives (e.g., trimethylsilylation) with a detection limit of 0.1 ng/mL in urine .
  • LC-QTOF-MS : For non-volatile analysis, enabling differentiation from structural analogs via high-resolution mass spectra (e.g., m/z 373.238 for [M+H]⁺) .
  • NMR : To confirm isomer ratios (endo/exo) in seized samples, as seen in ADEBAR project analyses .

Advanced: How should researchers design studies to elucidate the metabolic pathways of this compound and their toxicological implications?

  • In vitro models : Use human hepatocytes or liver microsomes with NADPH cofactors to identify Phase I metabolites (e.g., hydroxylation at the pentyl chain) .
  • Methodology :
    • Employ UPLC-MS/MS for metabolite profiling, referencing synthetic standards for confirmation .
    • Cross-validate findings with in silico tools (e.g., MetaSite) to predict reactive intermediates .

Basic: What regulatory frameworks govern this compound research, and how do they vary internationally?

  • Current status : Classified as a Schedule 2 drug under the UK Misuse of Drugs Act 1971 (Class B) and controlled in Austria, Croatia, and Lithuania. Not yet under generic SCRA definitions in some jurisdictions .
  • Compliance : Consult national drug control agencies (e.g., ACMD reports) and the UNODC Early Warning Advisory for updates .

Advanced: What experimental strategies mitigate challenges in synthesizing and characterizing this compound isomers?

  • Synthesis : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor endo/exo isomer formation, guided by computational modeling (DFT) .
  • Characterization :
    • Use X-ray crystallography for absolute configuration determination.
    • Apply dynamic NMR to study isomer interconversion kinetics .

Basic: How does this compound’s pharmacokinetic profile compare to THC, and what are the implications for animal model selection?

  • Key differences : this compound exhibits lower blood-brain barrier permeability than THC but higher CB1 affinity (~10 nM Ki) .
  • Model selection : Use transgenic mice (e.g., CB1-KO) to isolate receptor-specific effects. Dose adjustments are critical due to its prolonged half-life in rodents .

Advanced: What statistical approaches are recommended for analyzing population-level data on this compound misuse patterns?

  • Data sources : Aggregate toxicology reports (e.g., STRIDA project) and dark web sales metadata .
  • Methods :
    • Apply time-series analysis to correlate legislative changes with prevalence rates.
    • Use machine learning (e.g., clustering algorithms) to identify co-consumption trends with other SCRAs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cumyl-pegaclone
Reactant of Route 2
Reactant of Route 2
Cumyl-pegaclone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.